molecular formula C8H6FN3S B187938 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 59565-51-4

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B187938
CAS RN: 59565-51-4
M. Wt: 195.22 g/mol
InChI Key: COIYYVXYSKVNIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Interaction and Structural Analysis

The chemical structure of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives with fluorophenyl groups, has been studied to understand its molecular interactions. The crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM) approach revealed significant noncovalent interactions, providing insights into the stabilization of these structures. The presence of halogen (F and Br) substitutions contributed to the formation of 1D supramolecular constructs, emphasizing the importance of fluorophenyl groups in molecular design (El-Emam et al., 2020).

Anticancer and Antitubercular Properties

5-Phenyl-substituted 1,3,4-thiadiazole-2-amines have been synthesized and evaluated for their potential as anticancer and antitubercular agents. The compounds showed promising in vitro activities against breast cancer and normal human cell lines, with some derivatives demonstrating higher inhibitory activities than the cisplatin control. In antitubercular activity testing, one of the compounds proved to be a potent agent against mycobacterium smegmatis MC155, highlighting the therapeutic potential of this chemical structure (Chandra Sekhar et al., 2019).

Spectroscopic Properties

Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with fluorophenyl groups, revealed interesting dual fluorescence effects. The structural composition and specific molecular aggregation influenced these effects, which were correlated with charge transfer within the molecule. These findings suggest the potential use of such compounds as fluorescence probes, particularly in biological and molecular medicine contexts (Budziak et al., 2019).

Biological Activities and Drug Synthesis

Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine, including those with fluorophenyl groups, have been synthesized and characterized for various biological activities. These compounds demonstrated potential as antimicrobial agents, with some showing significant effects against specific microbial strains. The structural analysis and biological activities suggest the possibility of using these compounds in drug development and therapeutic applications (Kumar et al., 2013).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIYYVXYSKVNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339177
Record name 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

59565-51-4
Record name 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
7
Citations
R Wang, TT Du, WQ Liu, YC Liu, YD Yang… - Journal of Medicinal …, 2023 - ACS Publications
Signal transducer and activator of transcription 3 (STAT3) is an attractive target for cancer therapy. However, identifying potent and selective STAT3 small-molecule inhibitors with drug-…
Number of citations: 1 pubs.acs.org
HM Hajhooj, MA Rdaiaan - Technology, 2021 - puresci.uodiyala.edu.iq
A new series of benzimidazole derivatives containing 1, 3, 4-thiadiazole ring moiety were synthesized by nucleophilic substitution of 2-(bromomethyl)-1H-benzimidazole with some …
Number of citations: 0 puresci.uodiyala.edu.iq
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
P Niu, J Kang, X Tian, L Song, H Liu, J Wu… - The Journal of …, 2015 - ACS Publications
2-Amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized via condensation of semicarbazide/thiosemicarbazide and the corresponding aldehydes followed by I 2 -…
Number of citations: 148 pubs.acs.org
G Çakır, İ Küçükgüzel, R Guhamazumder… - Archiv der …, 2015 - Wiley Online Library
In continuation of our efforts to develop new derivatives as hepatitis C virus (HCV) NS5B inhibitors, we synthesized novel 5‐arylidene‐4‐thiazolidinones. The novel compounds 29–42, …
Number of citations: 32 onlinelibrary.wiley.com
I Ahmad, RH Pawara, RT Girase, AY Pathan… - ACS …, 2022 - ACS Publications
The condensation of phthalic anhydride afforded structurally modified isoindoline-1,3-dione derivatives with selected amino-containing compounds. The title compounds (2–30) have …
Number of citations: 27 pubs.acs.org
H Patel, K Chaudhari, P Jain, S Surana - Bioorganic Chemistry, 2020 - Elsevier
Mycobacterium tuberculosis (MTB) infection has become a growing health risk as multi-drug resistant strain (MDR-MTB) has emerged worldwide. The development of isoniazid (INH)-…
Number of citations: 12 www.sciencedirect.com

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